molecular formula C13H13N3O B5544073 N-(2,4-dimethylphenyl)-2-pyrimidinecarboxamide

N-(2,4-dimethylphenyl)-2-pyrimidinecarboxamide

Cat. No. B5544073
M. Wt: 227.26 g/mol
InChI Key: VTWDUYLAEOPRDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,4-Dimethylphenyl)-2-pyrimidinecarboxamide and related compounds often involves complex organic reactions. For example, the synthesis of N,N'-disubstituted derivatives of pyromellitic diimide, which may share some synthetic pathways with our compound of interest, has been achieved through specific reactions involving the pyrimidine cycle, significantly affecting the electronic properties of the resulting compounds (Komissarova et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,4-Dimethylphenyl)-2-pyrimidinecarboxamide has been studied through various analytical techniques. For instance, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provides insights into how pyrimidine derivatives form molecular arrangements, highlighting the importance of hydrogen bonding and π-stacking interactions in their structural stability (Repich et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are diverse, reflecting the reactivity of the pyrimidine ring. For example, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles has led to the synthesis of various substituted 5-pyrimidinecarboxylates, showcasing the versatility of pyrimidine compounds in organic synthesis (Schenone et al., 1990).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including those similar to N-(2,4-Dimethylphenyl)-2-pyrimidinecarboxamide, are often characterized by their high stability and unique electronic properties. For instance, the introduction of the pyrimidine cycle has been shown to significantly decrease the energy of the lowest unoccupied molecular orbital, indicating potential applications in materials science (Komissarova et al., 2020).

Chemical Properties Analysis

The chemical properties of N-(2,4-Dimethylphenyl)-2-pyrimidinecarboxamide derivatives can be elucidated by studying related compounds. For example, the synthesis and properties of aromatic polyamides and polyimides based on related structures have been explored, revealing insights into their solubility, thermal stability, and potential applications in high-performance materials (Yang & Lin, 1994).

Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study explored the pharmacokinetics and metabolism of a novel anticonvulsant agent, showing its absorption, bioavailability, and the identification of metabolites in rats and humans. This research underscores the importance of understanding how drugs are metabolized and their potential effects on the body (Martin et al., 1997).

Biological Monitoring and Exposure

  • Research on pirimicarb, a pesticide, detailed how its metabolism leads to the formation of specific metabolites excreted in human urine, highlighting the role of biological monitoring in assessing exposure to chemicals (Hardt et al., 1999).

Cytotoxic Agents

  • A phase I study of a cytotoxic agent showed its effects and potential for clinical trial, providing insight into drug development processes and the evaluation of new therapeutic options (McCrystal et al., 1999).

Insecticide Exposure

  • An investigation into the exposure of children to insecticides revealed detectable levels of neonicotinoids and other pesticides, emphasizing the need for evaluating environmental exposures and their implications for health (Osaka et al., 2016).

Potential Uremic Toxin

  • A study identified N-methyl-2-pyridone-5-carboxamide (2PY) as a potential uremic toxin, highlighting its role in inhibiting poly(ADP-ribose) polymerase and suggesting its contribution to the pathophysiology of chronic renal failure (Rutkowski et al., 2003).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

N-(2,4-dimethylphenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-4-5-11(10(2)8-9)16-13(17)12-14-6-3-7-15-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDUYLAEOPRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-pyrimidinecarboxamide

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